molecular formula C23H32N4O3S B12837708 (2R,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

(2R,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

Cat. No.: B12837708
M. Wt: 444.6 g/mol
InChI Key: JOSFQWNOUSNZBP-RDOJZNBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula Analysis

The compound (2R,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide is characterized by a stereochemically complex structure. Its systematic IUPAC name reflects the absolute configurations at four chiral centers: the pyrrolidine ring (2R,4S), the amino acid side chain (S), and the phenylethyl substituent (S). The name systematically describes:

  • A pyrrolidine-2-carboxamide backbone substituted at positions 1 and 4.
  • A (2S)-2-amino-3,3-dimethylbutanoyl group attached to the pyrrolidine nitrogen.
  • A 4-hydroxy group on the pyrrolidine ring.
  • An N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl) substituent on the carboxamide nitrogen.

The structural formula (Figure 1) highlights these features:

  • Pyrrolidine core : A five-membered saturated ring with carboxamide and hydroxy functional groups.
  • Thiazole-containing aryl group : A 4-methylthiazol-5-yl moiety linked to a phenyl ring, itself connected to a chiral ethyl group.
  • Amino acid derivative : The (S)-2-amino-3,3-dimethylbutanoyl group introduces a branched aliphatic chain with a primary amine.

The SMILES notation for this compound is C[C@@H](NC(=O)[C@@H]1C[C@H](O)CN1)C(=O)N[C@@H](C(C)(C)C)N)[C@@H](c2ccc(cc2)c3cnc(s3)C)O, which encodes stereochemistry through @@ and @ symbols.

CAS Registry Number and Molecular Weight Validation

The CAS Registry Number for the compound is 1948273-06-0 , uniquely identifying its hydrochloride salt form. This aligns with entries in commercial chemical catalogs and patent literature.

Molecular weight validation :

  • Theoretical calculation :
    • Formula: C₂₅H₃₄ClN₅O₃S
    • Atomic masses: C (12.01), H (1.01), Cl (35.45), N (14.01), O (16.00), S (32.07)
    • Calculated molecular weight: (25×12.01) + (34×1.01) + 35.45 + (5×14.01) + (3×16.00) + 32.07 = 481.06 g/mol
  • Experimental confirmation : Sigma-Aldrich reports the molecular weight as 481.06 g/mol , consistent with PubChem data for analogous structures.

Discrepancies in molecular weight across sources (e.g., 430.6 g/mol for the free base in PubChem) arise from the presence or absence of counterions like hydrochloride.

Properties

Molecular Formula

C23H32N4O3S

Molecular Weight

444.6 g/mol

IUPAC Name

(2R,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18+,20+/m0/s1

InChI Key

JOSFQWNOUSNZBP-RDOJZNBBSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent peptide-coupling approach involving:

  • Preparation of the chiral amino acid derivative (S)-2-amino-3,3-dimethylbutanoic acid or its activated form.
  • Stereoselective synthesis of the 4-hydroxy-pyrrolidine-2-carboxylic acid derivative with defined (2R,4S) configuration.
  • Coupling of the amino acid derivative to the pyrrolidine core via amide bond formation.
  • Introduction of the (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl substituent through amide bond formation on the nitrogen.
  • Final purification and isolation of the hydrochloride salt form to enhance stability and handling.

Key Reagents and Conditions

  • Coupling agents: Common peptide coupling reagents such as HATU, EDCI, or DCC are employed to activate carboxylic acid groups for amide bond formation.
  • Protecting groups: Amino and hydroxyl groups are protected during intermediate steps to prevent side reactions, typically using Boc or Fmoc groups for amines and TBDMS or benzyl groups for hydroxyls.
  • Solvents: Anhydrous solvents like DMF, DCM, or THF are used under inert atmosphere to avoid moisture-induced side reactions.
  • Temperature: Reactions are generally conducted at low to ambient temperatures (0°C to room temperature) to maintain stereochemical integrity.
  • Purification: Preparative HPLC or crystallization techniques are used to isolate the final product with high purity (≥95%).

Stepwise Synthetic Outline

Step Description Key Reagents/Conditions Notes
1 Synthesis of (S)-2-amino-3,3-dimethylbutanoic acid derivative Protection of amino group (e.g., Boc protection), activation of carboxyl group Ensures selective coupling
2 Preparation of (2R,4S)-4-hydroxy-pyrrolidine-2-carboxylic acid intermediate Stereoselective hydroxylation, chiral resolution if needed Maintains stereochemistry
3 Coupling of amino acid derivative to pyrrolidine core Use of HATU or EDCI in DMF, base such as DIPEA Forms amide bond
4 Introduction of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl substituent Amide bond formation with chiral amine or acid derivative Requires stereochemical control
5 Deprotection and salt formation Acidic treatment to remove protecting groups, formation of hydrochloride salt Enhances stability and solubility
6 Purification Preparative HPLC, crystallization Achieves ≥95% purity

Stereochemical Considerations

  • The stereochemistry at the pyrrolidine ring (2R,4S) and the amino acid moiety (S) is critical for biological activity.
  • Enantiomeric purity is maintained by using chiral starting materials and mild reaction conditions.
  • Analytical methods such as chiral HPLC and NMR are employed to confirm stereochemical integrity after each step.

Research Findings and Data

Purity and Physical Data

Parameter Value
Molecular Weight 444.59 g/mol (free base), 481.06 g/mol (hydrochloride salt)
Purity ≥95% (free base), 97% (hydrochloride salt)
Physical Form Solid
Storage Conditions Inert atmosphere, room temperature
Stability Stable as hydrochloride salt under normal shipping conditions

Analytical Characterization

Summary Table of Preparation Method Highlights

Aspect Details
Synthetic Approach Peptide coupling with stereoselective synthesis
Key Reagents HATU, EDCI, Boc/Fmoc protecting groups
Stereochemical Control Use of chiral starting materials, mild conditions
Purification Preparative HPLC, crystallization
Final Form Hydrochloride salt, solid
Purity Achieved ≥95% (free base), 97% (salt)
Analytical Techniques MS, NMR, chiral HPLC, elemental analysis
Storage Inert atmosphere, room temperature

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to receptors and modulate their activity.

    Pathway Modulation: The compound may affect specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The target compound differs from analogs in stereochemistry, substituent chains, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound ID/Name Key Structural Features Molecular Formula Molecular Weight Reference
Target Compound (2R,4S) pyrrolidine; (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl C24H34N4O3S 482.63 -
MS41 () 10-aminodecanamido chain; (2S,4R) stereochemistry C34H50N6O4S 662.87
Compound 14 () 11-aminoundecanamido chain; (2S,4R) stereochemistry C35H52N6O4S 676.90
Example 30 () Benzamido group; 4-methylthiazol-5-yl-benzyl substituent C31H31N5O3S 577.69
Example 31 () 1-Oxoisoindolin-2-yl group; (2S,3S)-3-methylpentanoyl C32H34N4O4S 594.71
Compound 69 () (2S,4R) stereochemistry; benzyl substituent (vs. ethyl in target) C24H34N4O3S 482.63
Key Observations:

Stereochemistry : The (2R,4S) configuration of the target compound contrasts with the (2S,4R) configuration in MS41, Compound 14, and Compound 69, which may influence binding to chiral biological targets .

Substituent Chains: MS41 and Compound 14 feature elongated 10- and 11-carbon aminodecanamido chains, respectively, enhancing lipophilicity compared to the target compound’s shorter side chain .

Functional Groups :

  • Example 31’s 1-oxoisoindolin-2-yl group introduces a heterocyclic moiety absent in the target compound, which may modulate solubility or metabolic stability .
  • Compound 69 differs only in the benzyl vs. ethyl group at the N-position, suggesting divergent pharmacokinetic profiles .

Biological Activity

The compound (2R,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, also referred to as MDK7526, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H34ClN4O3S
  • Molecular Weight : 481.05 g/mol
  • CAS Number : 2504950-56-3

The compound primarily functions as a selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which is implicated in various cancers due to its role in promoting cap-dependent translation. Overexpression of eIF4E is often associated with increased cellular proliferation and tumor growth. By inhibiting eIF4E, this compound may induce apoptosis in malignant cells and slow tumor progression.

In Vitro Studies

Research has shown that this compound demonstrates significant biological activity in various cancer cell lines. Notable findings include:

  • Cell Proliferation Inhibition : Studies indicate that treatment with the compound results in a dose-dependent reduction in cell viability across multiple cancer types, including breast and prostate cancer cells.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Mechanistic Insights : Molecular assays reveal that the compound disrupts eIF4E's interaction with mRNA caps, thereby inhibiting the translation of oncogenes.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Breast Cancer Study : In a controlled study involving MDA-MB-231 breast cancer cells, treatment with (2R,4S)-1 resulted in a significant decrease in cell proliferation and enhanced apoptosis markers compared to untreated controls.
  • Prostate Cancer Models : Another study demonstrated that the compound effectively reduced tumor size in xenograft models of prostate cancer by downregulating eIF4E expression.

Data Table: Biological Activity Summary

Biological ActivityObservations
Cell Viability ReductionDose-dependent decrease in multiple cancer lines
Apoptosis InductionIncreased pro-apoptotic protein levels
eIF4E Interaction DisruptionInhibition of mRNA cap binding
Tumor Size Reduction (Xenografts)Significant reduction observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how are stereochemical centers controlled during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step peptide coupling and chiral resolution. For example, similar compounds (e.g., PROTAC derivatives) are synthesized via sequential coupling of amino acid derivatives, such as (S)-2-amino-3,3-dimethylbutanoic acid, to a pyrrolidine backbone under mild acidic conditions (e.g., HATU/DIPEA activation) . Stereochemical control is achieved using enantiomerically pure starting materials (e.g., (S)-configured amines) and monitored via chiral HPLC with mobile phases like methanol/water mixtures adjusted to pH 5.5 with phosphoric acid .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Mobile phases often include tetrabutylammonium hydroxide for ion-pairing to resolve polar impurities .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., observed m/z 1103.42 for related compounds) and detects hydrolytic byproducts .
  • NMR : ¹H/¹³C NMR assignments for key stereocenters (e.g., 4-hydroxy-pyrrolidine protons at δ 4.2–4.5 ppm) are essential .

Q. How is the compound stored to prevent degradation in laboratory settings?

  • Methodological Answer : Store lyophilized powder at –20°C under inert gas (argon) to avoid oxidation. For solution-phase storage, use anhydrous DMSO (≤1 mM) with desiccants to minimize hydrolysis of the carboxamide group. Long-term stability studies recommend periodic purity checks via HPLC every 6 months .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow systems reduce racemization risks during coupling steps by minimizing reaction time (e.g., Omura-Sharma-Swern oxidation adapted for diazo intermediates) .
  • DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, solvent ratio) improves yield. For example, a 20% increase in yield was reported for similar compounds using a Box-Behnken design .
  • Chiral Auxiliaries : Temporary protecting groups (e.g., tert-butoxycarbonyl, BOC) preserve stereochemistry during thiazole ring formation .

Q. How can researchers resolve contradictions in biological activity data caused by stereochemical impurities?

  • Methodological Answer :

  • Impurity Profiling : Use preparative HPLC to isolate diastereomers (e.g., 2R,4S vs. 2S,4R configurations) and test their activity separately. Reference standards for epimers are critical .
  • Crystallography : Single-crystal X-ray diffraction (e.g., PDB ligand data) confirms absolute configuration, resolving ambiguities from NMR or CD spectroscopy .
  • Bioassay Validation : Compare activity across enantiomerically enriched batches (≥98% ee) to correlate stereopurity with potency .

Q. What in silico tools predict metabolic stability of the 4-methylthiazole moiety?

  • Methodological Answer :

  • MD Simulations : Molecular dynamics (e.g., GROMACS) model thiazole ring interactions with CYP450 enzymes to identify vulnerable oxidation sites.
  • QSAR Models : Quantitative structure-activity relationship models trained on thiazole-containing analogs predict metabolic half-life (t₁/₂) .

Q. How do formulation choices (e.g., pH, excipients) impact the compound’s stability in aqueous buffers?

  • Methodological Answer :

  • pH Stability Studies : The compound degrades rapidly at pH >7 due to hydrolysis of the carboxamide bond. Phosphate buffers (pH 6.0–6.5) are optimal for in vitro assays .
  • Excipient Screening : Poloxamer 407 or cyclodextrins improve solubility by 5–10× without inducing aggregation, as shown in dynamic light scattering (DLS) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.